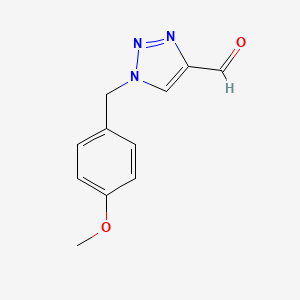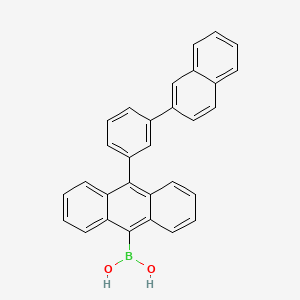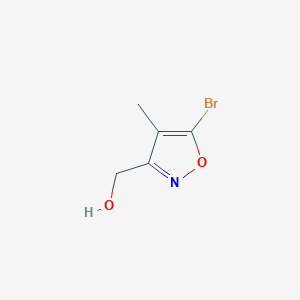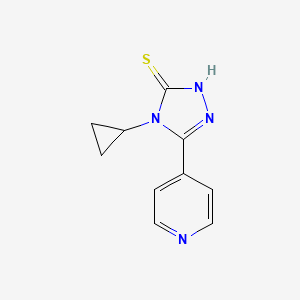
4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CPT) is an organo-sulfur compound that has gained traction in recent years due to its potential in scientific research applications. CPT is used in a variety of laboratory experiments and studies, due to its stability, low toxicity, and relatively low cost.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A significant area of research for 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Various studies have synthesized and evaluated derivatives of 1,2,4-triazoles, including those with a pyridin-3-yl moiety, for their antimicrobial activities. These derivatives showed good or moderate antimicrobial activity against a range of microorganisms (Bayrak et al., 2009), (Karpun et al., 2021).
Anti-Inflammatory Applications
Research also indicates the potential of triazole derivatives in anti-inflammatory applications. A study focused on synthesizing pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, which were evaluated for their anti-inflammatory activity. Some of these derivatives were identified as effective anti-inflammatory agents (Toma et al., 2017).
Corrosion Inhibition
Another application is in corrosion inhibition. Compounds like 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have been investigated for their efficacy in preventing corrosion of metals. These studies indicate that such compounds are effective in forming protective films on metal surfaces, thereby reducing corrosion (Ansari et al., 2014), (Orhan et al., 2012).
Drug Development
In the field of drug development, these compounds have shown promise due to their biological activities. They have been synthesized and characterized for various applications, including antimicrobial and anti-inflammatory effects, making them potential candidates for drug development (Ceylan et al., 2013).
Biological Activity and Molecular Docking
Further, molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. This research is crucial in determining the potential of these compounds in influencing various biological processes and in the development of new drugs (Hotsulia, 2019).
Propiedades
IUPAC Name |
4-cyclopropyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUFTAITZXBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159800 | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854137-74-9 | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3-Hexadecoxy-2-methoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3288973.png)
![4,6-Dichlorobenzo[d]thiazole](/img/structure/B3288975.png)


![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)
![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)